4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
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Overview
Description
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized from 2-amino-4,6-dihydroxypyrimidine through methylation using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst.
Synthesis of the Benzene Sulfonamide: The benzenesulfonamide moiety is prepared by reacting 4-aminobenzenesulfonamide with appropriate reagents under controlled conditions.
Condensation Reaction: The final step involves the condensation of the 3,4-dimethoxybenzaldehyde with the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors for the condensation reactions.
- Employing efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
- Implementing stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide has several applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Sulfadimethoxine: Shares the benzenesulfonamide moiety but differs in the pyrimidine ring structure.
Sulfamethoxazole: Another sulfonamide antibiotic with a simpler structure.
Uniqueness
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is unique due to its combination of aromatic and heterocyclic structures, providing a versatile scaffold for various chemical modifications and applications.
This compound’s distinct structure and reactivity make it a valuable tool in scientific research, offering numerous possibilities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C21H22N4O6S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H22N4O6S/c1-28-17-10-5-14(11-18(17)29-2)13-22-15-6-8-16(9-7-15)32(26,27)25-19-12-20(30-3)24-21(23-19)31-4/h5-13H,1-4H3,(H,23,24,25) |
InChI Key |
ZUQKUVMHATXUMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC |
Origin of Product |
United States |
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